1-Benzyl-1H-imidazole-2-carboxylic acid

Übersicht

Beschreibung

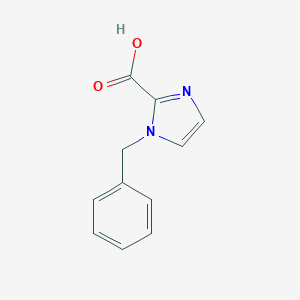

1-Benzyl-1H-imidazole-2-carboxylic acid (CAS: 16042-26-5) is an imidazole derivative with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. It is a white solid with a melting point of 102–103°C and exhibits moderate solubility in water . The compound features a benzyl group attached to the nitrogen at position 1 of the imidazole ring and a carboxylic acid moiety at position 2, making it a versatile scaffold for pharmaceutical and chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the imidazole ring .

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzyl-1H-imidazole-2-carboxylic acid and its derivatives have shown promising potential in medicinal chemistry. They are often investigated for their biological activities, particularly as antimicrobial agents.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. A study focused on various N-alkylimidazole-2-carboxylic acids, including this compound, found that these compounds were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is believed to be related to the ionization of the carboxylic acid group at physiological pH, enhancing membrane permeability and subsequent microbial inhibition.

Case Study: Synthesis and Testing

In an experimental setup, several derivatives were synthesized, and their protonation constants were determined. The results indicated that increasing the alkyl chain length improved antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Polymer Science

The compound serves as a critical curing agent in epoxy resin formulations. Its role is particularly noted in enhancing the mechanical properties of cured resins.

Curing Agent for Epoxy Resins

This compound has been utilized effectively as a curing promoter for polyepoxy resins. In one study, it was incorporated into a formulation with Epikote #828 epoxy resin, demonstrating improved curing efficiency when subjected to elevated temperatures .

| Curing Agent | Epoxy Resin | Curing Conditions | Result |

|---|---|---|---|

| This compound | Epikote #828 | 100°C for 2 hours followed by 150°C for 4 hours | Successful curing with enhanced properties |

This application underscores the compound's utility in materials science, where it contributes to the performance characteristics of industrial adhesives and coatings.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including benzylation of imidazole compounds. This process typically involves reacting an unsubstituted imidazole with benzyl chloride or benzyl alcohol under specific conditions to yield high-purity products .

Synthetic Pathways

A notable synthetic route involves heating an unsubstituted imidazole with benzyl alcohol in the presence of carboxylic acids or their anhydrides. This method not only provides high yields but also minimizes by-product formation .

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as metal-β-lactamases, by binding to their active sites and preventing their catalytic activity . This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-Benzyl-1H-imidazole-2-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | 102–103 | Benzyl (N1), carboxylic acid (C2) |

| 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | N/A | Ethyl (N1), methyl (C5) |

| 1H-Benzimidazole-2-carboxylic acid monohydrate | C₈H₆N₂O₂·H₂O | 180.16 | N/A | Benzimidazole core, carboxylic acid |

| 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | C₁₁H₁₀N₂O₂ | 202.21 | N/A | Methyl (C2-imidazole), benzoic acid |

Key Observations :

- Acid vs. Ester Derivatives : Unlike methyl or ethyl esters (e.g., Methyl 1H-benzo[d]imidazole-2-carboxylate), the carboxylic acid group in the target compound enables hydrogen bonding and salt formation, critical for interaction with enzymatic active sites .

Reactivity and Stability

- Chemical Stability: The target compound is stable under normal storage conditions but decomposes upon exposure to strong oxidizers, yielding carbon and nitrogen oxides . In contrast, ester derivatives (e.g., Ethyl 1H-benzo[d]imidazole-2-carboxylate) may undergo hydrolysis under acidic or basic conditions .

- Synthetic Flexibility : The carboxylic acid group allows for conjugation reactions, such as amide bond formation, as seen in the synthesis of IDO1 inhibitors (e.g., N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide) .

Table 2: Comparative Pharmacological Profiles

Key Findings :

- The benzyl group in the target compound enhances binding to metallo-beta-lactamase VIM-2 via hydrophobic interactions, whereas IDO1 inhibitors require bulkier aromatic substituents for efficacy .

- Imidazole-2-carboxylic acid derivatives with hydrazine side chains (e.g., anticonvulsant agents) demonstrate improved blood-brain barrier penetration compared to the target compound .

Biologische Aktivität

1-Benzyl-1H-imidazole-2-carboxylic acid is a compound belonging to the imidazole derivatives, recognized for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered aromatic heterocyclic structure with two nitrogen atoms in the imidazole ring. The presence of a benzyl group enhances lipophilicity, which can improve membrane permeability, while the carboxylic acid group contributes to its reactivity and biological activity.

The compound has been studied primarily for its role as an inhibitor of metallo-beta-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria. Research indicates that this compound effectively binds to the active site of MBLs such as VIM-2, suggesting its potential utility in combating resistant bacterial strains.

Binding Affinity and Structural Insights

Crystallographic studies have provided insights into how modifications to the compound can enhance its binding affinity and specificity towards these enzymes. The ability to inhibit MBLs is crucial for developing effective therapeutics against infections caused by resistant bacteria .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it possesses significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative strains .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Bacillus subtilis | 16 | High |

| Escherichia coli | 64 | Moderate |

| Candida albicans | >100 | Low |

The antimicrobial activity has been attributed to the low pKa of the carboxylic acid moiety, enhancing its interaction with bacterial cell membranes .

Case Studies

In a study examining the efficacy of various imidazole derivatives, this compound was compared with metronidazole, a known antibacterial agent. The results indicated that while metronidazole showed no activity against certain microorganisms, the imidazole derivative exhibited promising antibacterial properties, particularly against Gram-positive bacteria .

Applications in Drug Development

The compound's ability to inhibit metallo-beta-lactamases positions it as a lead candidate for drug development aimed at treating infections caused by resistant bacteria. Its structural characteristics allow for further modifications that could enhance its pharmacological profile.

Table 2: Structural Derivatives and Their Biological Activities

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | Imidazole derivative | Contains a methyl group instead of a benzyl group |

| 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | Halogenated derivative | Exhibits different biological activity due to halogen substitution |

| 2-(Benzyl)-imidazole-4-carboxylic acid | Different position | May show different reactivity patterns |

These derivatives highlight how structural modifications can influence biological activity, providing pathways for further research and development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Benzyl-1H-imidazole-2-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves condensation reactions, as demonstrated in the preparation of hydrazinyl benzimidazole derivatives. For example, o-phenylenediamine can react with carbon disulfide and KOH to form a thiol intermediate, followed by hydrazine hydrate treatment to introduce hydrazine groups . Optimization includes adjusting solvent polarity (e.g., methanol for hydrazine reactions), stoichiometric ratios, and reaction time. Reaction progress can be monitored via TLC, and purity confirmed by melting point analysis and elemental deviation (±0.4%) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Characteristic peaks include S-H stretching (~2634 cm⁻¹) and N-H vibrations (~3395 cm⁻¹) in intermediates, while carboxylic acid derivatives show C=O stretches (~1700 cm⁻¹) .

- ¹H-NMR : Protons on the benzyl group appear as aromatic multiplets (δ 7.2–7.5 ppm), while imidazole protons resonate as singlets (δ 10.9–12.3 ppm). Carboxylic acid protons may appear broad due to hydrogen bonding .

- Mass Spectrometry : ESI-MS confirms molecular weight via [M+H]⁺ or [M–H]⁻ ions, with deviations <1 Da from theoretical values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation, as acute toxicity data are unavailable .

- Waste Disposal : Follow local regulations for organic waste, as ecological toxicity data (e.g., aquatic toxicity) are unspecified .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use tools like AutoDock Vina to assess binding affinities to targets (e.g., EGFR kinase domain). For example, 2-phenyl-benzimidazole derivatives showed docking scores correlating with in vitro cytotoxicity (IC₅₀ values) .

- ADMET Prediction : SwissADME or ADMETLab2.0 can estimate bioavailability (%ABS), BBB penetration, and CYP450 inhibition. Substituents like electron-withdrawing groups may reduce metabolic clearance .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodology :

- Iterative Analysis : Reproduce reactions under varying conditions (e.g., solvent polarity, temperature) to identify optimal yields .

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., Gaussian for DFT-based chemical shifts) or reference databases like NIST Chemistry WebBook .

Q. What is the impact of substituent electronic effects on the reactivity and bioactivity of benzyl-imidazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -Cl, -CH₃) at the benzyl position and evaluate effects via:

- Electrochemical Analysis : Cyclic voltammetry to assess redox potentials influenced by electron-donating/withdrawing groups.

- Biological Assays : Measure IC₅₀ against cancer cell lines; e.g., chlorinated derivatives showed enhanced EGFR inhibition due to increased electrophilicity .

Q. What crystallographic tools are suitable for determining the solid-state structure of this compound?

- Methodology :

- Single-Crystal XRD : Use SHELXL for refinement, leveraging high-resolution data to resolve hydrogen bonding networks (e.g., carboxylic acid dimerization). SHELXTL (Bruker AXS) is compatible with twinned data .

- Powder XRD : Pair with Rietveld refinement to analyze bulk crystallinity, especially if single crystals are challenging to grow .

Q. Data Gaps and Future Directions

- Toxicological Data : No repeated-dose or carcinogenicity studies are available; prioritize in vivo assays (e.g., OECD 453) .

- Ecological Impact : Conduct algae/daphnia toxicity tests (OECD 201/202) to address biodegradation and bioaccumulation gaps .

Eigenschaften

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.